molecular formula C13H17N3O3S B2915262 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide CAS No. 2097866-46-9

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide

Cat. No.: B2915262
CAS No.: 2097866-46-9
M. Wt: 295.36
InChI Key: PNFJRISIIGASGX-UHFFFAOYSA-N
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Description

N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]acetamide is a benzothiadiazole-derived acetamide featuring a cyclopropyl substituent on the heterocyclic core and an ethylacetamide side chain. The benzothiadiazole moiety (a fused bicyclic system with sulfur and nitrogen atoms) is sulfonated at the 2-position, conferring electron-withdrawing properties. The acetamide side chain may facilitate hydrogen bonding, influencing solubility and biological interactions. While its exact biological activity remains underexplored in the provided evidence, structurally related compounds exhibit antimicrobial, anticancer, and catalytic applications .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-10(17)14-8-9-15-12-4-2-3-5-13(12)16(11-6-7-11)20(15,18)19/h2-5,11H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFJRISIIGASGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiadiazole ring system, followed by the introduction of the cyclopropyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its structural features suggest potential as a lead compound for drug discovery, particularly in the development of new therapeutics for diseases such as cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole core is known to interact with various biological pathways, potentially modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the acetamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to three classes of analogs:

Benzothiadiazole Acetamides (Evidences 9, 10, 11): N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide derivative (CAS 2097900-62-2): Contains a 3,4-dimethoxyphenethyl group, enhancing hydrophilicity via methoxy groups. Molecular weight: 431.5 . N-(4-Phenoxyphenyl)acetamide derivative (CAS 951460-72-3): Features a phenoxyphenyl group, increasing aromaticity and lipophilicity. Molecular weight: 407.4 . Sulfanyl-substituted benzothiadiazine acetamide: Includes a sulfur-linked benzothiadiazine core, which may alter redox properties. Molecular formula: C₂₁H₂₃N₃O₃S₂ .

Key Differences :

  • The cyclopropyl group in the target compound replaces methoxy or phenoxy substituents, likely improving metabolic stability and reducing polarity.
  • The ethyl spacer in the acetamide chain (vs. direct aryl linkages in ) may enhance conformational flexibility .

Benzothiazole Acetamides (Evidences 3, 4, 5, 7): N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1): A trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, favoring membrane penetration . Dithiocarbamate-substituted 2-aminobenzothiazoles (): These derivatives exhibit antimicrobial activity (e.g., compound 4a: MIC = 8 µg/mL against S. aureus). Key Differences: Benzothiadiazoles (target) contain two nitrogen atoms in the heterocycle vs. one in benzothiazoles, altering electronic properties and binding affinities. The target lacks sulfur-based functional groups (e.g., dithiocarbamate), which are critical for metal coordination in .

Thiazole and Benzimidazole Acetamides (Evidences 2, 8): 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Chlorine substituents increase electronegativity, influencing crystal packing via N–H⋯N hydrogen bonds. Melting point: 459–461 K . Chlorine or nitro groups in analogs () enhance electrophilicity, whereas the cyclopropyl group in the target may reduce reactivity .

Research Findings and Implications
  • Metabolic Stability: The cyclopropyl group in the target compound may reduce oxidative metabolism compared to methoxy or phenoxy groups, as seen in cyclopropane-containing drugs like cilostazol .
  • Solubility : The acetamide group enhances water solubility relative to purely aromatic analogs (e.g., ), though the cyclopropyl moiety may counteract this by increasing hydrophobicity .
  • Synthetic Accessibility : The target’s synthesis likely parallels benzothiazole acetamide routes (), involving carbodiimide-mediated amide bond formation. Yields for similar compounds range from 72–83% .

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C₁₆H₁₉N₃O₃S
  • Molecular Weight : 337.44 g/mol
  • Key Functional Groups : Benzothiadiazole moiety, cyclopropyl group, and acetamide linkage.

This unique arrangement of functional groups may contribute to its diverse biological activities.

Biological Activity Overview

Preliminary studies suggest that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide exhibits several potential biological activities:

  • Anti-inflammatory Effects : Compounds with benzothiadiazole structures have been associated with anti-inflammatory properties. This suggests that the compound may inhibit inflammatory pathways or mediators.
  • Anticancer Potential : The presence of the dioxo-benzothiadiazole unit indicates possible anticancer activity. Research on related compounds has shown efficacy in inhibiting cancer cell proliferation.

While specific mechanisms for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide are still under investigation, several hypotheses can be drawn from related compounds:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory responses or cancer cell signaling pathways.
  • Receptor Modulation : It could potentially interact with specific receptors that mediate cellular responses to inflammation and tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokine release in vitro
AnticancerReduced viability of cancer cell lines
Enzyme InhibitionPotential inhibition of COX enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]acetamide?

  • Methodology :

  • Step 1 : Start with a benzothiadiazole precursor (e.g., 3-cyclopropyl-1,3-dihydro-2λ⁶-benzothiadiazole-2,2-dione). React it with a bromoethylamine derivative to introduce the ethylamine side chain.
  • Step 2 : Acetylate the amine group using acetyl chloride or acetic anhydride in a polar aprotic solvent (e.g., dichloromethane) under reflux.
  • Key validation : Monitor reaction progress via TLC and confirm product purity using NMR (e.g., ¹H NMR for acetyl group detection at δ ~2.0 ppm) and mass spectrometry .

Q. How is the molecular structure of this compound validated in academic research?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N or C–H⋯O interactions). For example, similar benzothiazole derivatives exhibit triclinic P1 space groups with dimeric H-bonded units .
  • Spectroscopy : Use IR to confirm carbonyl stretches (~1668 cm⁻¹ for amides) and ¹³C NMR to identify cyclopropyl carbons (~5–15 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for benzothiadiazole derivatives?

  • Case study : If hydrogen-bonding patterns vary between studies (e.g., classical vs. non-classical interactions), perform:

  • Density Functional Theory (DFT) calculations to compare experimental and theoretical bond lengths/angles.
  • Variable-temperature XRD to assess thermal motion effects on molecular packing .

Q. What experimental strategies optimize the reaction yield of the acetamide moiety in complex heterocycles?

  • Approach :

  • Catalyst screening : Test coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt for amide bond formation.
  • Solvent effects : Compare yields in polar (e.g., DMF) vs. non-polar solvents (e.g., chloroform). For example, EDC/HCl in DMF improved yields to >70% in analogous acetamide syntheses .
  • Workup : Use acid-base extraction to isolate the product from unreacted starting materials .

Q. How do substituents (e.g., cyclopropyl) influence the compound’s electronic properties and bioactivity?

  • Analysis :

  • Electron-withdrawing effects : Cyclopropyl groups reduce electron density on the benzothiadiazole ring, altering reactivity in nucleophilic substitutions.
  • Biological relevance : Similar compounds with cyclopropyl moieties show enhanced metabolic stability in pharmacokinetic studies. Use in vitro assays (e.g., CYP450 inhibition) to validate .

Methodological Challenges

Q. What are common pitfalls in analyzing hydrogen-bonding networks in benzothiadiazole crystals?

  • Solutions :

  • Check for disorder : Refine crystallographic models using software like SHELXL to account for rotational disorder in cyclopropyl groups.
  • Validate with IR : Compare experimental NH stretches (~3178 cm⁻¹) with DFT-predicted values to confirm H-bonding assignments .

Q. How to differentiate between tautomeric forms of 1,3-dihydro-2λ⁶-benzothiadiazole derivatives?

  • Techniques :

  • ¹⁵N NMR : Resolve tautomeric equilibria by observing nitrogen chemical shifts.
  • XRD : Compare bond lengths (e.g., S–N vs. S=O) to identify dominant tautomers .

Key Citations

  • Synthesis & Crystallography : Acta Crystallographica Section E (2013) .
  • Pharmacological Evaluation : Antidiabetic agent design (Radatz et al., 2013) .
  • Structural Analysis : Hydrogen-bonding in benzothiadiazoles (Verma & Stevens, 2009) .

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